2-(Trifluoromethyl)cyclohexanone
Overview
Description
2-(Trifluoromethyl)cyclohexanone is an organic compound with the molecular formula C7H9F3O It is a cyclohexanone derivative where one of the hydrogen atoms is replaced by a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Trifluoromethyl)cyclohexanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with trifluoromethylating agents under controlled conditions. For example, the Mukaiyama Michael type reaction can be employed, where a tetrafluoroenol silyl ether is prepared from pentafluoropropiophenone and then treated under basic conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
2-(Trifluoromethyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)cyclohexanone involves its interaction with molecular targets through its trifluoromethyl group and ketone functionality. The trifluoromethyl group can enhance the compound’s lipophilicity and electron-withdrawing properties, affecting its reactivity and interactions with biological molecules. The ketone group can participate in various chemical reactions, including nucleophilic addition and condensation reactions, which are crucial in its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione: A diketone with similar trifluoromethyl functionality.
4-(Trifluoromethyl)cyclohexanone: Another cyclohexanone derivative with a trifluoromethyl group at a different position.
Uniqueness
2-(Trifluoromethyl)cyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-(trifluoromethyl)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSQHJQIBOWYSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380534 | |
Record name | 2-(trifluoromethyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56734-74-8 | |
Record name | 2-(trifluoromethyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethyl)cyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the trifluoromethyl group influence the photochemical reactivity of 2-(trifluoromethyl)cyclohexanone compared to 2-methylcyclohexanone?
A1: [, ] Replacing the methyl group in 2-methylcyclohexanone with a trifluoromethyl group in this compound leads to significant changes in its photochemical behavior. The trifluoromethyl group enhances the formation of reduction products (2H- and RH- addition) when irradiated in the presence of hydrogen-donating solvents like cyclohexane or 2-propanol. It also promotes oxetane formation when irradiated in the presence of olefins like 2-methylpropene. In contrast, 2-methylcyclohexanone predominantly undergoes α-cleavage under these conditions. Interestingly, this compound only exhibits α-cleavage in non-reducing solvents like benzene or tert-butyl alcohol.
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